

Physicochemical properties of 3-fluorophenylalanine

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Compound of Interest

Compound Name: *H-D-Phe(3-F)-OH*

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An In-depth Technical Guide to the Physicochemical Properties of 3-Fluorophenylalanine

Introduction

3-Fluorophenylalanine (3-F-Phe) is a non-proteinogenic amino acid, a derivative of the essential amino acid L-phenylalanine, where a hydrogen atom on the meta-position of the phenyl ring is substituted with a fluorine atom. This substitution imparts unique chemical and physical properties that make it a valuable tool in biochemical and pharmaceutical research. The introduction of fluorine, a highly electronegative atom, can influence the molecule's pKa, lipophilicity, and metabolic stability, making it a useful probe for studying protein structure and function, as well as a component in the design of novel therapeutic agents.^{[1][2]} This technical guide provides a comprehensive overview of the core physicochemical properties of 3-fluorophenylalanine, detailed experimental protocols for their determination, and insights into its metabolic context.

Core Physicochemical Properties

The key physicochemical parameters of 3-fluorophenylalanine are summarized in the table below. These values are crucial for understanding its behavior in biological systems and for its application in drug development and scientific research.

Property	Value	Reference
Molecular Formula	C ₉ H ₁₀ FNO ₂	[3]
Molecular Weight	183.18 g/mol	[3][4]
pKa	Data available in IUPAC Digitized pKa Dataset	[4]
XLogP3 (Computed)	-1.9	[3][4]
Solubility	Soluble in water.	[5]
Melting Point	Not explicitly available for 3-F-Phe. (p-Fluoro-DL-phenylalanine: 253-255 °C dec.)	[6][7]
Appearance	White to off-white powder or solid.	[8]

Spectroscopic Properties

Spectroscopic analysis is fundamental to the characterization of 3-fluorophenylalanine.

- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** ¹⁹F NMR is a particularly powerful technique for studying proteins that have incorporated 3-fluorophenylalanine. The fluorine nucleus provides a sensitive probe to monitor conformational changes and interactions within the protein structure.[9][10]
- **Infrared (IR) Spectroscopy:** Cryogenic gas-phase infrared spectroscopy has been used to study the intramolecular interactions of fluorinated phenylalanines, revealing details about hydrogen bonding involving the fluorine atom.[11][12] The IR spectrum shows characteristic bands for the aromatic C=C stretching and =C-H out-of-plane bending vibrations.[13]
- **Mass Spectrometry (MS):** Mass spectrometry data, including GC-MS and MS-MS, are available for 3-fluorophenylalanine, providing information on its fragmentation patterns which is essential for its identification and quantification.[3]

Experimental Protocols

Detailed methodologies are critical for the accurate determination of the physicochemical properties of 3-fluorophenylalanine.

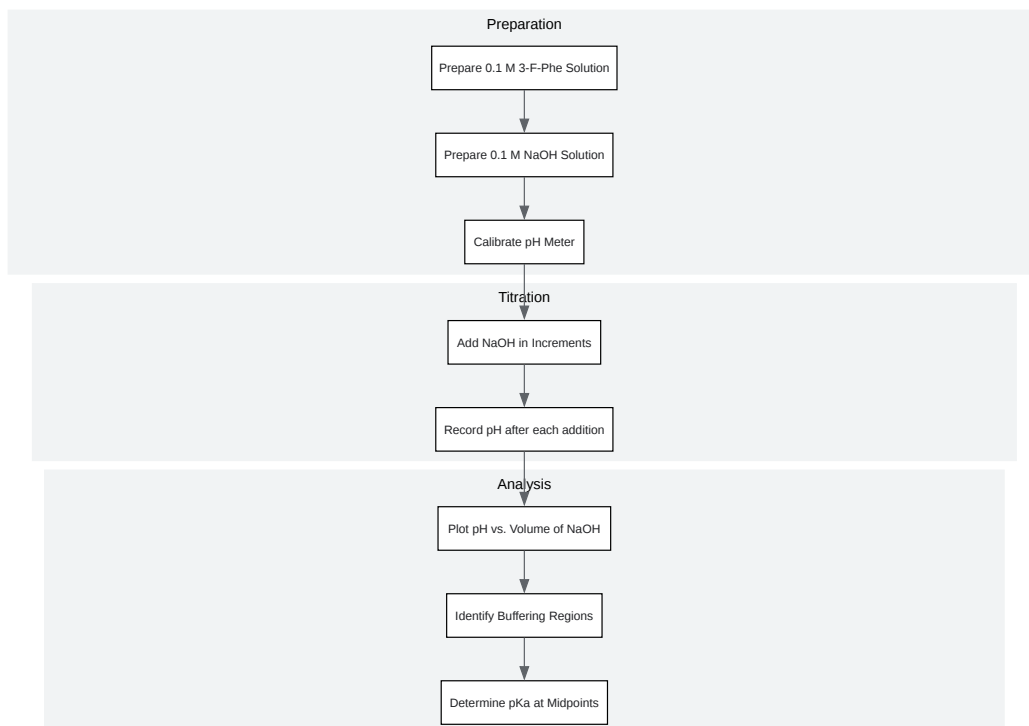
Determination of pKa via Titration

The pKa values of the ionizable groups (carboxyl and amino groups) of an amino acid can be determined by titration.^{[14][15]}

Principle: A solution of the amino acid is titrated with a strong base (e.g., NaOH), and the pH is monitored. The pKa is the pH at which the concentration of the protonated and deprotonated forms of an ionizable group are equal. This corresponds to the midpoint of the flat "buffering" regions on the titration curve.^{[15][16]}

Procedure:

- Prepare a standard solution of 3-fluorophenylalanine of known concentration (e.g., 0.1 M).
- Calibrate a pH meter using standard buffer solutions.
- Place a known volume of the amino acid solution in a beaker and immerse the pH electrode.
- Add a standard solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments from a burette.
- Record the pH after each addition of the base.
- Plot the pH of the solution (y-axis) against the volume of base added (x-axis) to generate a titration curve.
- The pKa values are determined from the midpoints of the buffering regions of the curve.^{[17][18]}



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pKa Determination Workflow

Determination of logP (Octanol-Water Partition Coefficient)

The partition coefficient (logP) is a measure of a compound's lipophilicity and is crucial for predicting its absorption, distribution, metabolism, and excretion (ADME) properties.^[19]

Principle: The "shake-flask" method is a common technique. A solution of the compound is prepared in a biphasic system of n-octanol and water. After equilibration, the concentration of the compound in each phase is measured to determine the partition coefficient.^{[19][20]}

Procedure:

- Prepare a phosphate buffer (e.g., pH 7.4) saturated with n-octanol and n-octanol saturated with the buffer.
- Dissolve a known amount of 3-fluorophenylalanine in a mixture of the buffered aqueous phase and the octanol phase.
- The mixture is shaken vigorously to allow for partitioning between the two phases and then left to separate.
- A sample is taken from each phase.
- The concentration of 3-fluorophenylalanine in each sample is determined using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.
- The logP value is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.[\[19\]](#)

Determination of Solubility

Principle: The solubility of an amino acid can be determined by preparing a saturated solution and then measuring the concentration of the dissolved solute.[\[21\]](#)[\[22\]](#)[\[23\]](#)

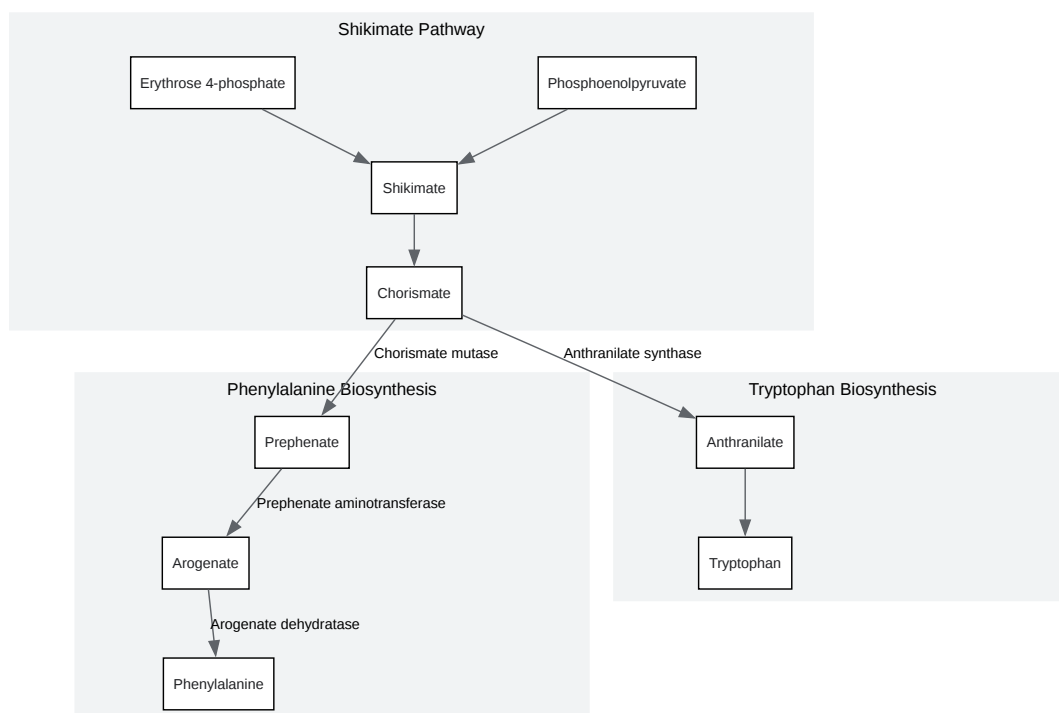
Procedure:

- Add an excess amount of 3-fluorophenylalanine to a known volume of a solvent (e.g., water, buffer solutions) in a container.
- The mixture is agitated at a constant temperature for a sufficient period to ensure equilibrium is reached.
- The undissolved solid is removed by filtration or centrifugation.
- The concentration of 3-fluorophenylalanine in the clear supernatant is determined using an analytical technique like gravimetry (after solvent evaporation), spectroscopy, or chromatography.[\[24\]](#)

Metabolic and Signaling Pathways

Phenylalanine and its analogs are precursors to a wide range of secondary metabolites in plants through the phenylpropanoid pathway.[25][26][27] In animals, while phenylalanine is an essential amino acid, the metabolic fate of 3-fluorophenylalanine is of interest for its potential to be incorporated into proteins in place of natural phenylalanine, thereby acting as a probe or altering protein function.[1] It can also serve as an enzyme inhibitor or a therapeutic agent.[1]

The biosynthesis of phenylalanine in plants and microorganisms occurs via the shikimate pathway, which branches at chorismate. One branch leads to the formation of prephenate, which is then converted to phenylalanine.[26][27]



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Phenylalanine Biosynthesis Pathway

Conclusion

3-Fluorophenylalanine presents a unique set of physicochemical properties that distinguish it from its parent amino acid, phenylalanine. Its altered electronic and steric characteristics, stemming from the fluorine substitution, have made it an invaluable molecule in the fields of protein engineering, drug discovery, and metabolic research. The data and experimental protocols outlined in this guide provide a foundational resource for scientists and researchers working with this important fluorinated amino acid. A thorough understanding of its properties is essential for its effective application in advancing our knowledge of biological systems and developing novel therapeutics.

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